molecular formula C13H20ClNO B1405760 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride CAS No. 1449117-55-8

3-(3-Isopropylphenoxy)pyrrolidine hydrochloride

Cat. No. B1405760
M. Wt: 241.76 g/mol
InChI Key: CCDSNXMYVMBQSW-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenoxy)pyrrolidine hydrochloride, also known as IPPH, is a new psychoactive substance (NPS) that has recently gained popularity. It has a molecular formula of C13H20ClNO .


Molecular Structure Analysis

The molecular structure of 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride is represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride. Pyrrolidine compounds are often involved in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidines are crucial heterocyclic organic compounds with significant biological effects and industrial applications, such as in medicines, dyes, and agrochemicals. The chemistry of pyrrolidines, including their synthesis through various reactions, is a vital area of study. For instance, Magdalena Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines via [3+2] cycloaddition, showcasing the polar nature of these reactions under mild conditions.

Methodological Advancements in Pyrrolidine Synthesis

The development of simple and efficient methods for synthesizing pyrrolidine derivatives, such as 3-(pyrrolidin-1-yl)piperidine, indicates the ongoing efforts to produce these compounds in large quantities for various applications. This approach simplifies the production process, which is crucial for their application in medicinal chemistry and other fields R. Smaliy et al., 2011.

Applications in Material Science and Organic Chemistry

Pyrrolidine derivatives are instrumental in synthesizing complex molecules and materials. For example, they play a role in creating polymers with specific properties and in developing novel compounds with potential pharmacological activities. The synthesis of substituted pyridines via formal (3+3) cycloaddition of enamines with unsaturated aldehydes and ketones, utilizing pyrrolidine hydrochloride, demonstrates the versatility of pyrrolidine derivatives in facilitating complex chemical reactions Xi-Jie Dai et al., 2022.

Biological and Pharmacological Research

While excluding direct references to drug use and side effects, it's noteworthy that the structural motifs of pyrrolidine derivatives are integral to designing molecules with potential biological activity. Research into these compounds' synthesis and reactivity can lead to new therapeutic agents and materials with unique properties. The exploration of their anti-microbial and anti-fungal activities, as demonstrated in studies on pyrrolidine derivatives of carvotacetone and monoterpenes, underscores the biological relevance of these compounds in pharmaceutical research Veronica M. Masila et al., 2020.

Safety And Hazards

The safety information available indicates that 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride is an irritant . Users should take precautions such as avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the recent popularity of 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride as a new psychoactive substance (NPS), future research may focus on understanding its pharmacological effects, potential uses, and safety profile. Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

3-(3-propan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSNXMYVMBQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Isopropylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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